molecular formula C10H9ClN2O3 B14385964 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-13-4

2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one

Cat. No.: B14385964
CAS No.: 88550-13-4
M. Wt: 240.64 g/mol
InChI Key: XKYPMWHMEDAUJM-UHFFFAOYSA-N
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Description

2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the reaction of pyrazoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates . The general reaction scheme is as follows:

  • Dissolve the pyrazoline derivative in dry THF.
  • Add triethylamine to the solution.
  • Cool the mixture to 0°C.
  • Add chloroacetyl chloride dropwise to the mixture.
  • Stir the reaction mixture overnight at room temperature.
  • Pour the mixture into water and isolate the precipitate by filtration.
  • Crystallize the product from ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-5(2H)-one
  • 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-4(2H)-one
  • 2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-3(2H)-one

Uniqueness

2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

88550-13-4

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

2-(2-chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C10H9ClN2O3/c1-5-3-8(15)16-10-9(5)6(2)13(12-10)7(14)4-11/h3H,4H2,1-2H3

InChI Key

XKYPMWHMEDAUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=NN(C(=C12)C)C(=O)CCl

Origin of Product

United States

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